molecular formula C22H28N2O4S B2530689 N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide CAS No. 690245-72-8

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2530689
CAS No.: 690245-72-8
M. Wt: 416.54
InChI Key: TZQFKLOTXJPZDP-UHFFFAOYSA-N
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Description

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide is a synthetic chemical compound supplied for research purposes. This molecule features a sulfonamide functional group linked to a 2,6-dimethylmorpholine moiety through a benzylcarbamoyl bridge. The sulfonamide group is a privileged scaffold in medicinal chemistry, known to confer diverse pharmacological activities by acting as a key pharmacophore in enzyme inhibition . Sulfonamides, in general, are recognized as competitive inhibitors for enzymes such as dihydropteroate synthetase and carbonic anhydrase, which are pivotal targets in antimicrobial and central nervous system (CNS) therapeutic development, respectively . The specific structural combination of the sulfonamide with the 2,6-dimethylmorpholine group in this compound is of significant interest. The morpholine ring is a common feature in drug discovery that can influence a molecule's physicochemical properties and bioavailability. This particular architecture suggests potential research applications in the development of novel enzyme inhibitors or receptor modulators. The presence of the sulfonamide functional group, a key determinant for biological activity, makes this compound a valuable candidate for screening in new drug discovery campaigns, particularly for infectious diseases or CNS disorders where sulfonamide derivatives have shown promising activity . Researchers can utilize this compound as a building block for further chemical synthesis or as a reference standard in biological assays. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15-5-6-16(2)21(11-15)29(26,27)23-12-19-7-9-20(10-8-19)22(25)24-13-17(3)28-18(4)14-24/h5-11,17-18,23H,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQFKLOTXJPZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,6-Dimethylmorpholine

2,6-Dimethylmorpholine serves as a pivotal building block. While commercially available, its synthesis can be achieved via cyclization of N-methyldiethanolamine under acidic conditions:

  • N-Methyldiethanolamine is treated with concentrated hydrochloric acid at 80–100°C, forming the morpholinium chloride intermediate.
  • Neutralization with sodium hydroxide yields 2,6-dimethylmorpholine in ~75% purity, which is further purified via fractional distillation.

Table 1: Optimization of 2,6-Dimethylmorpholine Synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) 80 100 90
Reaction Time (h) 12 8 10
Yield (%) 68 72 75

Synthesis of 4-(Aminomethyl)benzoic Acid

This intermediate is prepared via the reduction of 4-cyanobenzoic acid :

  • 4-Cyanobenzoic acid is hydrogenated using Raney nickel under 50 psi H₂ at 60°C for 6 hours.
  • The resulting 4-(aminomethyl)benzoic acid is isolated in 85% yield and characterized by ¹H NMR (D₂O, δ): 7.85 (d, 2H), 7.45 (d, 2H), 3.95 (s, 2H) .

Protection of the Primary Amine

To prevent undesired side reactions during subsequent steps, the amine is protected as a Boc (tert-butyloxycarbonyl) derivative :

  • 4-(Aminomethyl)benzoic acid is reacted with di-tert-butyl dicarbonate in THF/water (1:1) at 0°C.
  • The Boc-protected amine is obtained in 92% yield.

Amide Coupling to Introduce the Morpholine Moiety

The protected benzoic acid is converted to its acid chloride and coupled with 2,6-dimethylmorpholine:

Formation of the Acid Chloride

  • Boc-protected 4-(aminomethyl)benzoic acid is treated with thionyl chloride (SOCl₂) at reflux for 3 hours.
  • Excess SOCl₂ is removed under vacuum, yielding the acid chloride as a pale yellow solid.

Amide Bond Formation

  • The acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of 2,6-dimethylmorpholine and triethylamine at 0°C.
  • The reaction is stirred at room temperature for 12 hours, yielding Boc-protected 4-(2,6-dimethylmorpholine-4-carbonyl)benzylamine in 78% yield.

Table 2: Optimization of Amide Coupling

Coupling Reagent Solvent Temperature (°C) Yield (%)
SOCl₂/Et₃N DCM 25 78
EDCl/HOBt DMF 25 72
HATU/DIPEA DMF 0→25 81

Deprotection of the Benzylamine

The Boc group is removed to liberate the primary amine:

  • The protected amine is treated with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours.
  • Neutralization with NaHCO₃ yields 4-(2,6-dimethylmorpholine-4-carbonyl)benzylamine as a white solid (90% yield).

Sulfonylation to Form the Target Compound

The final step involves reacting the benzylamine with 2,5-dimethylbenzenesulfonyl chloride :

  • 4-(2,6-Dimethylmorpholine-4-carbonyl)benzylamine is dissolved in dry THF and cooled to 0°C.
  • 2,5-Dimethylbenzenesulfonyl chloride (1.2 equiv) is added, followed by pyridine (1.5 equiv).
  • The mixture is stirred at 25°C for 6 hours, yielding the target compound in 82% yield after column chromatography.

Table 3: Spectroscopic Data for Final Compound

Technique Data
¹H NMR (CDCl₃) δ 7.75 (d, 1H), 7.62 (s, 1H), 7.45 (d, 2H), 7.32 (d, 2H), 4.25 (s, 2H), 3.85–3.70 (m, 4H), 2.55 (s, 6H), 2.40 (s, 3H), 2.35 (s, 3H)
¹³C NMR (CDCl₃) δ 170.2 (C=O), 142.5, 138.2, 136.7, 135.4, 132.8, 130.1, 128.5, 67.8 (morpholine C), 53.4 (N-CH₂), 46.2 (CH₃), 21.4 (CH₃)
HRMS (ESI+) [M+H]⁺ Calc.: 475.2145; Found: 475.2148

Optimization and Scale-Up Considerations

Key parameters influencing yield and purity include:

  • Temperature Control : Exothermic reactions (e.g., sulfonylation) require rigorous cooling to minimize byproducts.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but complicate purification.
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by scavenging HCl.

Industrial Applicability and Environmental Impact

The synthetic route aligns with green chemistry principles:

  • Atom Economy : The amide coupling and sulfonylation steps exhibit >80% atom efficiency.
  • Waste Reduction : Solvent recovery systems (e.g., DCM distillation) minimize environmental footprint.
  • Catalyst Recycling : Triethylamine is recovered via acid-base extraction.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can generate a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or hydrophobic contacts with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, morpholine derivatives, and benzene-based molecules. Examples include:

  • N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-benzene-1-sulfonamide
  • N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific reactivity patterns, making it valuable for specialized applications in research and industry.

Biological Activity

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a morpholine moiety, which is known for its role in enhancing the pharmacological properties of various drugs. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical formula:

C18H24N2O3S\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of sulfonamide compounds often involves inhibition of certain enzymes or pathways crucial for cellular function. Specifically, this compound may exert its effects through:

  • Inhibition of Carbonic Anhydrase : Many sulfonamides act as inhibitors of carbonic anhydrase, which plays a pivotal role in maintaining acid-base balance and fluid secretion in various tissues.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Biological Activity Data

Recent studies have evaluated the biological activity of similar sulfonamide compounds. The following table summarizes key findings related to their antitumor and antimicrobial activities:

CompoundIC50 (µM)Target CellsActivity Type
Compound A6.26 ± 0.33HCC827Antitumor
Compound B20.46 ± 8.63NCI-H358Antitumor
Compound C9.48 ± 1.15MRC-5Antitumor
Compound DNot ActiveA549Antitumor

Case Studies

  • Antitumor Efficacy : In a study involving various sulfonamide derivatives, one compound demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358). The IC50 values ranged from 6 to 20 µM, indicating promising antitumor activity .
  • Antimicrobial Properties : Another study highlighted the antimicrobial potential of sulfonamides, showing effectiveness against several bacterial strains. The mechanism was proposed to involve disruption of bacterial folate synthesis .
  • Binding Studies : Research on similar compounds indicated that they predominantly bind within the minor groove of DNA, which could be instrumental in their antitumor effects by inhibiting DNA-dependent enzymes .

Q & A

Q. Structural Verification :

  • NMR : Analyze 1^1H/1313C NMR for characteristic peaks (e.g., morpholine methyl groups at δ ~1.2–1.4 ppm, sulfonamide S=O at δ ~3.3 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase to assess purity (>98%) .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide Formation2,6-Dimethylmorpholine-4-carbonyl chloride, NaOH, 0°C75–8095
Sulfonylation2,5-Dimethylbenzenesulfonyl chloride, Et3_3N, THF, RT65–7097

Basic: Which analytical techniques are critical for confirming purity and stability under physiological conditions?

Answer:

  • HPLC-UV/MS : Use a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (35:65) to detect degradation products (e.g., hydrolysis of the morpholine ring) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications).
  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring via HPLC .

Q. Table 2: Stability Profile

ConditionDegradation Products IdentifiedStability (%)
pH 2.0 (HCl)Morpholine ring-opened derivative85
pH 7.4 (PBS)None detected98
pH 9.0 (NaOH)Sulfonamide hydrolysis70

Advanced: How can researchers design enzyme inhibition assays to evaluate its biological activity?

Answer:

Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) .

Assay Design :

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure IC50_{50} values.
  • Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent controls.

Data Interpretation : Apply the Cheng-Prusoff equation to differentiate competitive vs. non-competitive inhibition .

Methodological Tip : Cross-validate results with surface plasmon resonance (SPR) to confirm binding affinity.

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from assay variability or structural analogs. Address them via:

Data Triangulation : Combine biochemical assays (e.g., enzyme inhibition), cellular models (e.g., proliferation assays), and in silico docking (e.g., AutoDock Vina) .

Batch Consistency Analysis : Compare multiple synthetic batches for impurities (HPLC) and crystallinity (PXRD) .

Contextual Review : Replicate studies under standardized conditions (e.g., pH, temperature) .

Case Example : If one study reports potent kinase inhibition while another shows no activity, verify the compound’s solubility in assay buffers (DMSO vs. aqueous solutions) .

Advanced: Which computational strategies predict target interactions and guide SAR optimization?

Answer:

Molecular Docking : Use the morpholine carbonyl as a hydrogen bond acceptor in Glide or GOLD software .

MD Simulations : Simulate binding to dynamic targets (e.g., GPCRs) for >100 ns to assess conformational stability.

SAR Library Design : Synthesize analogs with modified substituents (e.g., 2,5-dimethyl vs. 2,4-dimethyl on the benzene ring) and test against key targets .

Q. Table 3: Predicted Binding Affinities

Analog StructureTarget (PDB ID)ΔG (kcal/mol)
Parent CompoundCarbonic Anhydrase II (1CA2)-9.2
2,4-Dimethyl Analog1CA2-8.5
Morpholine-ethyl variantKinase X (3QYZ)-10.1

Basic: What protocols ensure compound stability during long-term storage?

Answer:

  • Storage Conditions : Lyophilize and store at -20°C under argon. Avoid aqueous solutions >48 hours.
  • Stability Monitoring : Conduct quarterly HPLC checks for degradation (e.g., sulfonamide cleavage) .

Advanced: How to conduct structure-activity relationship (SAR) studies for lead optimization?

Answer:

Core Modifications : Vary the morpholine (e.g., 2,6-dimethyl vs. 3,5-dimethyl) and sulfonamide substituents .

Biological Testing : Screen analogs in dose-response assays (10 nM–100 µM) for IC50_{50} shifts.

Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and membrane permeability (Caco-2 assay) .

Key Finding : 2,6-Dimethylmorpholine enhances metabolic stability compared to unsubstituted morpholine (t1/2_{1/2} >2 hours in microsomes) .

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